molecular formula C11H11ClN2 B13304852 4-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

4-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole

Cat. No.: B13304852
M. Wt: 206.67 g/mol
InChI Key: CMLMMJPKJBTHRB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazole.

    Chloromethylation: The chloromethylation of the pyrazole ring can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction introduces the chloromethyl group at the 4-position of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to form a carboxylic acid or other oxidized derivatives under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

Major Products:

    Substituted Derivatives: Products from nucleophilic substitution reactions include azides, amines, and thioethers.

    Oxidized Derivatives: Products from oxidation reactions include carboxylic acids and ketones.

Scientific Research Applications

4-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Methyl-3-methyl-1-phenyl-1H-pyrazole: Contains a methyl group instead of a chloromethyl group at the 4-position, resulting in different reactivity and applications.

    4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

Uniqueness: 4-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-(chloromethyl)-3-methyl-1-phenylpyrazole

InChI

InChI=1S/C11H11ClN2/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3

InChI Key

CMLMMJPKJBTHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CCl)C2=CC=CC=C2

Origin of Product

United States

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